Cas no 1503311-01-0 (1-(thian-3-yl)cyclopropylmethanamine)

1-(Thian-3-yl)cyclopropylmethanamine is a structurally unique amine compound featuring a cyclopropylmethylamine moiety attached to a thiane (tetrahydrothiopyran) ring at the 3-position. This configuration imparts distinct steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances rigidity, potentially improving binding selectivity in bioactive molecules, while the thiane ring contributes to lipophilicity and metabolic stability. Its bifunctional nature allows for further derivatization, enabling applications in medicinal chemistry for the development of CNS-active compounds or enzyme inhibitors. The compound's stability under typical reaction conditions and compatibility with diverse synthetic transformations underscore its utility in advanced organic synthesis.
1-(thian-3-yl)cyclopropylmethanamine structure
1503311-01-0 structure
Product name:1-(thian-3-yl)cyclopropylmethanamine
CAS No:1503311-01-0
MF:C9H17NS
MW:171.302981138229
CID:6086997
PubChem ID:82598455

1-(thian-3-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(thian-3-yl)cyclopropylmethanamine
    • EN300-1728956
    • 1503311-01-0
    • [1-(thian-3-yl)cyclopropyl]methanamine
    • Inchi: 1S/C9H17NS/c10-7-9(3-4-9)8-2-1-5-11-6-8/h8H,1-7,10H2
    • InChI Key: WSEQOQROQVHGLX-UHFFFAOYSA-N
    • SMILES: S1CCCC(C1)C1(CN)CC1

Computed Properties

  • Exact Mass: 171.10817072g/mol
  • Monoisotopic Mass: 171.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 51.3Ų

1-(thian-3-yl)cyclopropylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1728956-0.5g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
0.5g
$1673.0 2023-09-20
Enamine
EN300-1728956-2.5g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
2.5g
$3417.0 2023-09-20
Enamine
EN300-1728956-5.0g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
5g
$5056.0 2023-06-04
Enamine
EN300-1728956-1.0g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
1g
$1742.0 2023-06-04
Enamine
EN300-1728956-10.0g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
10g
$7497.0 2023-06-04
Enamine
EN300-1728956-5g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
5g
$5056.0 2023-09-20
Enamine
EN300-1728956-1g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
1g
$1742.0 2023-09-20
Enamine
EN300-1728956-0.05g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
0.05g
$1464.0 2023-09-20
Enamine
EN300-1728956-0.25g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
0.25g
$1604.0 2023-09-20
Enamine
EN300-1728956-10g
[1-(thian-3-yl)cyclopropyl]methanamine
1503311-01-0
10g
$7497.0 2023-09-20

Additional information on 1-(thian-3-yl)cyclopropylmethanamine

Introduction to 1-(thian-3-yl)cyclopropylmethanamine (CAS No. 1503311-01-0)

1-(thian-3-yl)cyclopropylmethanamine, identified by its Chemical Abstracts Service (CAS) number 1503311-01-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropyl moiety linked to a thiazole ring through an amine functional group, has garnered attention due to its structural uniqueness and potential biological activities. The structural framework of 1-(thian-3-yl)cyclopropylmethanamine combines elements that are often explored in the design of bioactive molecules, making it a subject of considerable research interest.

The compound’s molecular structure consists of a cyclopropyl group attached to a methanamine moiety, which is further connected to a thiazole ring. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group into this framework introduces rigidity and may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability. These features make 1-(thian-3-yl)cyclopropylmethanamine a promising candidate for further investigation in drug discovery programs.

In recent years, there has been growing interest in the development of novel scaffolds that combine different pharmacophoric elements to enhance biological activity. The combination of a cyclopropyl group and a thiazole ring in 1-(thian-3-yl)cyclopropylmethanamine aligns with this trend. Cyclopropane motifs are known to enhance binding affinity and metabolic stability, while thiazole derivatives exhibit diverse biological functions. This unique combination suggests that 1-(thian-3-yl)cyclopropylmethanamine may possess novel pharmacological properties that warrant further exploration.

One of the most compelling aspects of 1-(thian-3-yl)cyclopropylmethanamine is its potential as a lead compound for the development of new therapeutic agents. The structural features of this molecule suggest that it could interact with biological targets in ways that are distinct from existing drugs. This potential for novelty is highly valued in pharmaceutical research, as it can lead to the discovery of drugs with improved efficacy and reduced side effects.

Recent studies have begun to explore the biological activities of derivatives similar to 1-(thian-3-yl)cyclopropylmethanamine. For instance, researchers have investigated the antimicrobial properties of various thiazole-cyclopropane hybrids, finding that many exhibit potent activity against Gram-positive bacteria and fungi. These findings are particularly relevant given the increasing problem of antibiotic resistance, where new classes of antibiotics are urgently needed.

The synthesis of 1-(thian-3-yl)cyclopropylmethanamine presents an interesting challenge due to its complex structural features. The presence of both a cyclopropyl group and a thiazole ring requires careful consideration during the synthetic route design. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as transition-metal-catalyzed reactions and palladium-mediated cross-coupling reactions have been particularly useful in the synthesis of complex heterocyclic compounds like 1-(thian-3-yl)cyclopropylmethanamine.

In addition to its potential therapeutic applications, 1-(thian-3-yl)cyclopropylmethanamine may also serve as a valuable tool in chemical biology research. Its unique structure allows researchers to probe the interactions between small molecules and biological targets at a molecular level. By studying how this compound interacts with various enzymes and receptors, scientists can gain insights into the mechanisms underlying various diseases and develop more effective treatments.

The future prospects for 1-(thian-3-yl)cyclopropylmethanamine are promising, with several avenues for further research opening up. One key area is the exploration of its pharmacological properties through structure-based drug design. By understanding how the different parts of the molecule contribute to its biological activity, researchers can make informed modifications to optimize its potency and selectivity.

Another exciting direction is the investigation of 1-(thian-3-yl)cyclopropylmethanamine in preclinical studies. These studies will provide critical data on its safety and efficacy, paving the way for potential clinical trials if promising results are obtained. Preclinical models will allow researchers to assess various aspects of the compound’s behavior in vivo, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

The development of new drugs is often a lengthy and complex process, but compounds like 1-(thian-3-yl)cyclopropylmethanamine hold significant promise for addressing unmet medical needs. By leveraging cutting-edge synthetic methods and exploring novel biological activities, researchers can accelerate the discovery pipeline and bring new treatments to patients more quickly.

In conclusion,1-(thian-3-yl)cyclopropylmethanamine (CAS No. 1503311-01-0) is a compound with remarkable potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new biological activities and synthetic strategies for this molecule,1-(thian-3-y[c]cyclop]ropylethanamin[e] is poised to play an important role in the development of next-generation pharmaceuticals.

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